2-{[(4-Chlorophenyl)amino]methyl}phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chloroanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLCTRSOOSLQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342405 | |
| Record name | 2-{[(4-chlorophenyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7193-94-4 | |
| Record name | 2-{[(4-chlorophenyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(4-CHLOROANILINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Modification of the Phenolic Ring:
Introduction of additional substituents: The introduction of small, electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., another halogen) on the phenolic ring could modulate the electronic properties and steric bulk, potentially leading to enhanced activity. The position of these substituents would be critical.
Bioisosteric replacement of the hydroxyl group: Replacing the phenolic hydroxyl group with other hydrogen-bonding moieties, such as a sulfonamide or a carboxylic acid, could lead to new interactions with the target protein and alter the compound's solubility and metabolic stability.
Alterations to the 4 Chlorophenyl Ring:
Varying the halogen substituent: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) would systematically alter the lipophilicity and electronic nature of the ring, which can be fine-tuned to optimize activity and selectivity.
Introduction of other substituents: Adding other functional groups to the 4-chlorophenyl ring, such as trifluoromethyl, cyano, or methoxy (B1213986) groups, could probe for additional binding interactions within the target's active site and improve properties like metabolic stability.
Modification of the Aminomethyl Linker:
Constraining the linker: Introducing rigidity into the linker, for example, by incorporating it into a cyclic structure or by forming a Schiff base, could lock the molecule into a more bioactive conformation, potentially increasing potency.
Introducing chirality: The synthesis of enantiomerically pure forms of derivatives with a chiral center in the linker could lead to stereospecific interactions with the target, resulting in improved efficacy and reduced off-target effects.
Hybrid Molecule Design:
Pharmacophore hybridization: A promising approach involves combining the 2-{[(4-chlorophenyl)amino]methyl}phenol scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. researchgate.net For instance, linking it to a moiety known to inhibit a specific enzyme could result in a targeted therapeutic agent.
By systematically applying these design principles, it is possible to generate a library of derivatives of this compound with a diverse range of physicochemical and biological properties, leading to the identification of new lead compounds with enhanced therapeutic potential.
Structure Activity Relationship Sar Studies and Molecular Design Based on 2 4 Chlorophenyl Amino Methyl Phenol
Impact of Phenolic and Aromatic Ring Substitutions on Bioactivity
The phenolic hydroxyl group is a key feature, often involved in forming critical hydrogen bonds with biological targets. nih.gov Its position is also vital; for instance, ortho-aminophenol derivatives are noted for their capacity to form unique intramolecular hydrogen bonds, which can enhance their activity by forcing the amine into better alignment with the aromatic π-system. nih.gov The antioxidant activity of phenolic compounds is also well-documented and is dependent on the number and position of hydroxyl groups. researchgate.net
Substitutions on the phenolic ring can modulate activity. For example, in a related series of 4-aminophenol (B1666318) Schiff base derivatives, the introduction of a chloro group at the position corresponding to the phenolic ring of the title compound was a key feature of the synthesized molecule, 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1). mdpi.com This compound demonstrated notable antimicrobial activity against various bacterial and fungal strains. mdpi.com General studies on phenolic compounds have shown that introducing electron-withdrawing or electron-donating groups can significantly impact their biological profiles, including antimicrobial, anti-inflammatory, and anticancer activities. mdpi.comnih.gov For instance, the presence of methoxy (B1213986) or hydroxyl groups on the aromatic rings of hispolon (B173172) analogues was found to confer good antiproliferative activity. nih.gov
On the other aromatic ring, substitutions can also lead to significant changes in bioactivity. In a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the presence and nature of substituents on the phenyl ring were critical for their fungicidal activity. mdpi.com Similarly, for aminohydantoin-based β-secretase (BACE-1) inhibitors, the incorporation of a phenyl ring with electron-withdrawing groups like cyano and difluorophenyl at the 3-position significantly enhanced activity. scispace.com
Role of Chloro-Substitution in Modulating Biological Interactions and Lipophilicity
The chlorine atom on the 4-position of the phenylamino (B1219803) ring is a critical determinant of the biological activity of 2-{[(4-Chlorophenyl)amino]methyl}phenol. Its presence significantly influences the molecule's lipophilicity, electronic character, and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target macromolecules.
Halogenation, particularly chlorination, is a well-established strategy in medicinal chemistry to enhance the biological activity of compounds. nih.gov The chloro group increases the lipophilicity (fat solubility) of the molecule, which can facilitate its passage through biological membranes, such as the blood-brain barrier or the cell walls of microorganisms. This enhanced lipophilicity can lead to increased bioavailability and potency. For instance, the chlorination of thymol (B1683141) to produce 4-chlorothymol results in a compound that is up to six times more active against certain bacterial and fungal strains. nih.gov
The electron-withdrawing nature of the chlorine atom can also influence the electronic environment of the aromatic ring and the adjacent amino group, potentially enhancing interactions with biological targets through halogen bonding or by modifying the pKa of the amino group. In studies of related compounds, the position of the chloro-substituent has been shown to be crucial. For example, in a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, compounds with an ortho- or para-chlorophenyl group at the 4-position of the central pyridine (B92270) ring exhibited superior topoisomerase II inhibitory activity compared to those with a meta-chlorophenyl group.
Furthermore, in studies of N-(4-chlorophenyl)-γ-amino acid derivatives, the 3,4-dichloro-substituted phenyl radical was found to be crucial for their cytotoxic activity, suggesting that the presence and position of chlorine atoms can be a key factor in the compound's mechanism of action. ktu.edu The cytotoxic effects of thiazolidinone derivatives containing a 4-chlorophenyl group have also been noted, with these compounds showing dose-dependent antiproliferative activity in human leukemia cell lines. nih.gov
Influence of the Aminomethyl Linker on Molecular Activity
The flexibility of the aminomethyl linker allows the two aromatic rings to adopt a specific spatial orientation, which is crucial for fitting into the binding pocket of a target protein. X-ray crystallography studies of this compound reveal that the two benzene (B151609) rings are twisted relative to each other, with a dihedral angle of 68.60 (8)°. nih.gov This specific conformation is stabilized by intermolecular hydrogen bonds involving the hydroxyl and amino groups, which form ring motifs that play a significant role in the stability of the crystal structure. nih.gov
The amine group within the linker is a key functional group that can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in a protein's active site. nih.gov The basicity of this amine can also be important for its biological activity.
Modifications to this linker can have a profound impact on bioactivity. For instance, replacing the secondary amine with a Schiff base (imine, -CH=N-) linkage, as seen in the analog 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, results in a more rigid structure. mdpi.com This rigidity can sometimes be beneficial for activity by locking the molecule in a bioactive conformation. Schiff base derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nanobioletters.com The nitrogen and oxygen donor atoms in Schiff base ligands and their metal complexes are crucial for their chelating and biological activities. nanobioletters.comekb.eg
Comparative Analysis with Analogous Compounds to Elucidate SAR
To better understand the structure-activity relationships of this compound, it is informative to compare its activity with that of structurally related compounds. These analogs, which may differ in the nature of the linker, the substituents on the aromatic rings, or the core scaffold, provide valuable insights into the key pharmacophoric features required for a specific biological effect.
A particularly relevant class of analogs are Schiff bases, where the aminomethyl linker is replaced by an imine (-CH=N-). For example, the Schiff base 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1) , which shares the chloro-substituted phenolic ring and a hydroxyl group, has been synthesized and evaluated for its biological activities. mdpi.com This compound displayed broad-spectrum antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as the fungus Saccharomyces cerevisiae. mdpi.com It also exhibited antidiabetic potential through the inhibition of α-amylase and α-glucosidase. mdpi.com The table below summarizes the antimicrobial activity of S-1 and its analogs.
| Compound | Substituent on Phenylamino Ring | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|---|---|---|
| S-1 | 4-chloro, 2-hydroxy | Staphylococcus aureus | 14.18 | Saccharomyces cerevisiae | 11.00 |
| S-2 | 4-(dimethylamino) | Staphylococcus aureus | 15.12 | Saccharomyces cerevisiae | 12.00 |
| S-3 | 3-nitro | Staphylococcus aureus | 13.11 | Saccharomyces cerevisiae | 10.00 |
| S-4 | Thiophen-2-yl | Staphylococcus aureus | 12.16 | Saccharomyces cerevisiae | 10.00 |
| S-5 | (E)-3-phenylallyl | Staphylococcus aureus | 11.14 | Saccharomyces cerevisiae | 9.00 |
Another related structure, (E)-2-(((3-aminophenyl)imino)methyl)phenol , and its metal complexes have also been studied. ekb.eg This ligand and its complexes demonstrated effective antibacterial and antifungal activities, with the Yb(III) complex showing the highest biological activity against most tested bacteria. ekb.eg
Design Principles for Derivatization to Enhance Specific Biological Activities
Based on the available SAR data, several design principles can be formulated for the derivatization of this compound to enhance specific biological activities. These strategies focus on optimizing the interactions of the molecule with its biological targets and improving its pharmacokinetic properties.
Coordination Chemistry and Metal Complexation of 2 4 Chlorophenyl Amino Methyl Phenol Derivatives
Ligand Properties of the Compound (as a Schiff Base Precursor/Analogue) and Chelation Affinity
2-{[(4-Chlorophenyl)amino]methyl}phenol is structurally analogous to Schiff bases, which are known for their excellent chelation properties. eco-vector.com The Schiff base, 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol, is typically synthesized through the condensation reaction of salicylaldehyde (B1680747) and 4-chloroaniline. This ligand possesses nitrogen and oxygen donor atoms, making it an effective chelating agent for complexation with metal ions. eco-vector.com
The structure of these ligands is stabilized by intramolecular hydrogen bonds between the phenolic hydroxyl group and the imine nitrogen atom. nih.gov Halogenated Schiff bases, in particular, are of growing interest in coordination chemistry. researchgate.net The molecule acts as a bidentate or tridentate chelator, coordinating with metal ions through the phenolic oxygen and the azomethine nitrogen. researchgate.netekb.eg This chelation forms stable rings with the central metal ion, a fundamental aspect of its coordination chemistry. The presence of the electron-withdrawing 4-chlorophenyl group can also influence the electronic properties and reactivity of the ligand and its subsequent metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of transition metal complexes with this compound derivatives typically involves the reaction of the Schiff base ligand with a corresponding metal salt (e.g., chlorides or acetates) in a suitable solvent, often ethanol (B145695) or methanol. The mixture is usually refluxed to ensure the completion of the reaction. researchgate.net The resulting metal complexes are often colored, solid precipitates that can be isolated by filtration. rasayanjournal.co.in
Complexes with a variety of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II), have been successfully synthesized and characterized. researchgate.netmdpi.com The stoichiometry of these complexes is frequently found to be 1:2 (metal:ligand), suggesting an octahedral or distorted octahedral geometry around the central metal ion. researchgate.netmdpi.com For example, a Cu(II) complex was obtained with a 64% yield by refluxing the ethanolic solution of the Schiff base.
The characterization of these complexes is performed using a suite of spectroscopic and analytical techniques:
FT-IR Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. A shift in the characteristic vibrational frequency of the azomethine (C=N) group and the phenolic (C-O) group in the complex's spectrum compared to the free ligand indicates chelation. ekb.eg The appearance of new bands at lower frequencies can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. eco-vector.com
UV-Vis Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The observed d-d transitions are characteristic of the specific metal ion and its coordination environment.
NMR Spectroscopy: 1H NMR and 13C NMR spectra are used to characterize the ligand and confirm its structure. Upon complexation with diamagnetic metals like Zn(II), shifts in the proton and carbon signals can further confirm the coordination sites.
Elemental Analysis: This analysis determines the elemental composition (C, H, N) of the complexes, which helps in establishing their empirical formulas and confirming the metal-to-ligand stoichiometry. mdpi.com
Molar Conductance: Measurements of molar conductivity in solvents like DMF or DMSO help to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.netmdpi.com
Magnetic Susceptibility: These measurements help to determine the magnetic moment of the complexes, which provides insight into the geometry and the oxidation state of the central metal ion. researchgate.net
Stability Constants and Thermodynamic Parameters of Complex Formation
The stability of metal complexes in solution is a critical aspect of their coordination chemistry. The stability constants of complexes involving the related Schiff base, 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol, have been evaluated using pH-metric titration methods. naturalspublishing.com Studies on mixed ligand complexes have shown that the order of stability for binary complexes with various transition metal ions follows the Irving-Williams series: Cu(II) > Ni(II) > Co(II) > Zn(II).
Potentiometric studies are commonly employed to determine the acid dissociation constants of the ligand and the stability constants (log K) of its metal complexes at different temperatures. naturalspublishing.com From the temperature dependence of these stability constants, key thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the complex formation can be calculated. naturalspublishing.comresearchgate.net
Generally, negative values of ΔG indicate that the complexation process is spontaneous. researchgate.net The enthalpy change (ΔH) reveals whether the reaction is endothermic or exothermic, while the entropy change (ΔS) provides insight into the change in disorder of the system upon complexation. researchgate.net For many Schiff base complexes, the formation has been found to be entropically favorable. naturalspublishing.com
Modulation of Biological Activity Upon Metal Complexation
Schiff bases and their metal complexes are known for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. eco-vector.com A significant finding in numerous studies is that the biological activity of the Schiff base ligand is often enhanced upon complexation with a metal ion. mdpi.commdpi.comnih.gov This enhancement is frequently explained by Overtone's concept and Tweedy's chelation theory. mdpi.com
According to chelation theory, the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the chelate ring. mdpi.com This process increases the lipophilic nature of the central metal atom, which in turn facilitates the penetration of the complex through the lipid layer of the microorganism's membrane, thereby increasing its biological activity. mdpi.comnih.gov
For instance, the Cu(II) complex of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol has demonstrated higher antibacterial and antifungal activity compared to the free Schiff base ligand against various pathogens. researchgate.net The increased lipophilicity of the copper complex is believed to be a key factor in its enhanced antimicrobial efficacy. mdpi.com Metal complexes of Co(II) and Zn(II) have also shown excellent activity against bacteria like Staphylococcus aureus and Escherichia coli. eco-vector.com
| Microorganism | Zone of Inhibition (mm) - Ligand | Zone of Inhibition (mm) - Cu(II) Complex |
|---|---|---|
| Escherichia coli | - | 16 |
| Staphylococcus aureus | - | 20 |
| Streptococcus pyogenes | - | 21 |
| Aspergillus niger | - | 17 |
| Candida albicans | - | 16 |
| Mucor indicus | - | 15 |
Data adapted from a study on the antimicrobial activity of 2-{(E)-[(4-Chlorophenyl)imino]methyl}phenol and its Cu(II) complex. The study did not specify non-zero inhibition for the ligand alone.
Electrochemical Behavior of Metal Complexes
The electrochemical properties of transition metal complexes derived from this compound analogues can be investigated using techniques like cyclic voltammetry (CV). electrochemsci.org Cyclic voltammetry provides valuable information about the redox processes (oxidation and reduction) of the metal center in the complex. electrochemsci.orgekb.eg This technique can be used to determine the redox potentials and to assess the reversibility of the electron transfer processes. cmu.edu
Biological Activity Research and Mechanistic Investigations of 2 4 Chlorophenyl Amino Methyl Phenol and Its Analogues in Vitro & Preclinical Focus
Enzyme Interaction and Biochemical Pathway Modulation
The biological activities of 2-{[(4-Chlorophenyl)amino]methyl}phenol and its structural analogues are intrinsically linked to their interactions with key enzymes and their ability to modulate cellular signaling pathways. Research into phenolic Mannich bases and Schiff bases, the classes of compounds to which this compound belongs, reveals a pattern of interaction driven by their unique structural features, leading to significant biochemical effects.
Investigation of Enzyme Inhibition Mechanisms (e.g., Hydrogen Bonding with Amino Acid Residues)
The molecular structure of this compound, featuring a phenolic hydroxyl group, a secondary amine, and a chlorophenyl ring, provides multiple points for interaction with biological macromolecules. Intramolecular hydrogen bonding between the hydroxyl (OH) group and the secondary amine (NH) is a key feature that enhances molecular stability and rigidity. This structural characteristic is common among salicylaldehyde-derived secondary amines and influences their interaction with enzyme active sites.
While specific enzyme inhibition studies for this compound are not extensively detailed in the available literature, research on closely related phenolic Mannich bases and Schiff bases provides significant insights. These analogues have been shown to be effective inhibitors of various enzymes, and their mechanisms often involve hydrogen bonding and other non-covalent interactions with amino acid residues in the enzyme's active site.
For instance, a series of novel phenolic Mannich base Schiff base derivatives were found to be potent inhibitors of α-glycosidase and acetylcholinesterase (AChE). researchgate.netcumhuriyet.edu.tr Molecular docking studies of these analogues revealed that their inhibitory activity is due to interactions within the enzyme's binding pocket. For example, one highly active molecule demonstrated a strong binding affinity for AChE, which was attributed to its specific orientation and interactions within the active site. researchgate.netcumhuriyet.edu.trresearchgate.net Similarly, other phenolic Mannich bases have shown significant inhibitory effects against carbonic anhydrases (CAs) and lipase. researchgate.netbenthamdirect.comnih.gov The inhibition constants (Ki) for some of these derivatives are in the nanomolar range, indicating potent inhibition. benthamdirect.comnih.gov
Table 1: Enzyme Inhibition Data for Phenolic Mannich Base Analogues
| Compound Type | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Phenolic Mannich Base Schiff Base Derivatives | Acetylcholinesterase (AChE) | 341.36 ± 31.84 to 904.76 ± 93.56 nM | researchgate.netcumhuriyet.edu.tr |
| Phenolic Mannich Base Schiff Base Derivatives | α-Glycosidase | 176.27 ± 22.87 to 621.77 ± 69.98 nM | researchgate.netcumhuriyet.edu.tr |
| Benzoxazolone Mannich Base Derivatives | Carbonic Anhydrase I (hCA I) | 12.3 ± 1.2 to 154.0 ± 9.3 nM | nih.gov |
| Benzoxazolone Mannich Base Derivatives | Carbonic Anhydrase II (hCA II) | 8.6 ± 1.9 to 41.0 ± 5.5 nM | nih.gov |
| Chalcone-based Phenolic Mannich Bases | Acetylcholinesterase (AChE) | 20.44 ± 3.17 to 43.25 ± 6.28 nM | benthamdirect.com |
The electrophilic carbon and nucleophilic nitrogen in the core structure of these compounds provide excellent opportunities for binding with various biological targets, thereby inhibiting enzymes or DNA replication. researchgate.net
Modulation of Cellular Signaling Pathways (e.g., Cell Growth, Apoptosis, NF-κB)
The anti-inflammatory and potential anticancer activities of this compound and its analogues are linked to their ability to modulate critical cellular signaling pathways. One of the key pathways implicated is the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a central role in inflammation and cell survival. Research on salicylates, which are structurally related to the salicylaldehyde (B1680747) moiety of the target compound, has shown that they can inhibit the activation of NF-κB. science.gov This inhibition is thought to occur by preventing the degradation of the IκB inhibitor protein, thus keeping NF-κB sequestered in the cytoplasm. science.gov While this provides a potential mechanism for the observed anti-inflammatory activity of this compound, direct studies on its effect on the NF-κB pathway are needed for confirmation. researchgate.net
Furthermore, many phenolic Mannich bases and Schiff bases have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net The mechanisms are often multimodal and can include the disruption of the cell cycle, activation of caspase-dependent pathways, and generation of reactive oxygen species (ROS). nih.govtandfonline.comtandfonline.com For example, certain phenolic Mannich bases derived from naphthols have been shown to induce apoptosis through the activation of caspases. nih.gov Other studies on Schiff base derivatives have demonstrated their ability to cause cell cycle arrest at the G2/M phase and induce apoptosis in various cancer cell lines. mdpi.com The introduction of a chlorophenyl group in some Schiff base structures has been noted to enhance cytotoxic activity, potentially through the induction of apoptosis. mdpi.comnih.gov
Antimicrobial Efficacy Studies (Antibacterial and Antifungal)
In Vitro Susceptibility Testing Against Microbial Strains
This compound has demonstrated notable antimicrobial properties in in vitro studies. It has shown efficacy against both bacterial and fungal strains. Specifically, it exhibited antibacterial activity against Salmonella typhimurium and Staphylococcus aureus. In terms of antifungal activity, it was effective against Penicillium sp., Candida albicans, and Aspergillus fumigatus.
The antimicrobial activity is often assessed qualitatively by measuring the zone of inhibition in agar (B569324) diffusion assays. For this compound, the following zones of inhibition have been reported:
Table 2: In Vitro Antimicrobial Activity of this compound
| Microbial Strain | Type | Zone of Inhibition (mm) | Reference |
| Salmonella typhimurium | Gram-negative Bacteria | 14.0 ± 1.00 | |
| Staphylococcus aureus | Gram-positive Bacteria | 14.5 ± 0.50 | |
| Penicillium sp. | Fungus | 11.5 ± 0.49 | |
| Candida albicans | Fungus | 11.2 ± 0.29 | |
| Aspergillus fumigatus | Fungus | 9.8 ± 0.27 |
Studies on related Mannich bases and Schiff bases further support the broad-spectrum antimicrobial potential of this class of compounds, with many derivatives showing significant activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.net For many of these analogues, quantitative data such as Minimum Inhibitory Concentration (MIC) values have been determined, often showing potency in the low microgram per milliliter range. researchgate.net
Mechanisms of Antimicrobial Action (e.g., Disruption of Microbial Membranes, Chelation)
The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, based on the known activities of related phenolic compounds, several mechanisms can be proposed. The lipophilicity of the compound, enhanced by the chlorophenyl group, may facilitate its passage through the microbial cell wall and membrane, leading to disruption of membrane integrity and function.
Another widely accepted mechanism for the antimicrobial action of such compounds is chelation. The presence of the phenolic hydroxyl and secondary amine groups creates a potential site for chelating metal ions that are essential for microbial growth and enzyme function. By sequestering these metal ions, the compound can effectively inhibit microbial proliferation. The formation of metal complexes with Schiff bases has been shown to enhance their antibacterial potency.
Additionally, the cytotoxic effects of phenols on microbial cells can be associated with the inactivation of essential enzymes and damage to the cell membrane. tandfonline.com The ability of the phenolic group to participate in redox reactions could also lead to the generation of reactive oxygen species, inducing oxidative stress within the microbial cell.
Anticancer Activity in Cell-Based Assays
While there is no specific data available on the anticancer activity of this compound, extensive research on related phenolic Mannich bases and Schiff bases has revealed significant cytotoxic potential against a variety of cancer cell lines. These findings suggest that the structural scaffold of this compound is a promising candidate for the development of novel anticancer agents.
Studies on various salicylaldehyde and phenolic Mannich base derivatives have demonstrated their ability to inhibit the growth of cancer cells, with IC50 values often in the low micromolar range. For example, some Schiff bases incorporating a chlorophenyl moiety have shown potent cytotoxicity against leukemia and breast cancer cell lines. nih.gov
Table 3: Anticancer Activity of Structurally Related Analogues
| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| Hydrazone Schiff Base (4-chlorophenyl derivative) | MCF-7 (Breast) | 11.18 | nih.gov |
| Hydrazone Schiff Base (4-chlorophenyl derivative) | HCT-116 (Colon) | 17.90 | nih.gov |
| Hydrazone Schiff Base (4-chlorophenyl derivative) | HePG-2 (Liver) | 10.69 | nih.gov |
| Phenolic Chalcone Mannich Base | HL-60 (Leukemia) | low µM range | nih.gov |
| Imidazobenzothiazole Mannich Base | HepG2 (Liver) | 2.8 - 8.0 | researchgate.net |
| Imidazobenzothiazole Mannich Base | MCF-7 (Breast) | 2.8 - 8.0 | researchgate.net |
| Imidazobenzothiazole Mannich Base | HeLa (Cervical) | 2.8 - 8.0 | researchgate.net |
The mechanisms underlying the anticancer effects of these related compounds are often multifactorial and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation and survival. researchgate.nettandfonline.com The presence of halogen substituents, such as the chloro group on the phenyl ring, has been shown in some cases to enhance the cytotoxic activity of these molecules. mdpi.comnih.gov Given these findings, further investigation into the potential anticancer properties of this compound is warranted.
Inhibition of Cancer Cell Proliferation in Various Cell Lines
There is no publicly available scientific data detailing the inhibitory effects of this compound on the proliferation of any specific cancer cell lines. Research on analogous compounds, such as other salicylaldehyde-derived secondary amines or Schiff bases, has indicated potential anticancer properties, but these findings cannot be directly attributed to this compound. Without dedicated studies, its activity profile in this area is unknown.
Induction of Apoptosis and Caspase Activation
No published research could be located that investigates the ability of this compound to induce apoptosis or activate caspases in cancer cells. The mechanistic pathways leading to cell death, a critical aspect of anticancer drug evaluation, have not been explored for this specific compound.
Targeting Specific Cancer Pathways (e.g., Tubulin Inhibition, Modulation of NF-kB)
An in-depth review of scientific databases reveals no studies on the interaction between this compound and specific cancer-related pathways such as tubulin polymerization or the NF-kB signaling cascade. While related molecules have been investigated for such properties, this specific compound has not been the subject of such mechanistic inquiries.
Selectivity Profiles Against Cancer vs. Normal Cell Lines
Information regarding the selectivity of this compound for cancer cells over normal, healthy cell lines is not available in the current body of scientific literature. This crucial aspect of preclinical evaluation, which helps determine the potential therapeutic index of a compound, has not been reported.
Antimalarial Activity Research
There are no available studies that assess the antimalarial activity of this compound, specifically concerning the inhibition of Plasmodium falciparum thioredoxin reductase or any other antimalarial target.
DNA and Biomolecular Interaction Studies
No research has been published detailing the direct interaction of this compound with DNA or other specific biomolecules to elucidate its mechanism of action at a molecular level.
Investigation of Binding Modes (e.g., Electrostatic Interactions)
The binding characteristics of this compound are dictated by its distinct structural features, which allow for a variety of intermolecular interactions. The molecule's phenol (B47542) group and the secondary amine are key to its ability to form hydrogen bonds, while the chlorophenyl group engages in hydrophobic interactions.
Crystal structure analysis reveals that the hydroxyl and amino hydrogens are involved in intermolecular hydrogen bonds (O-H···N and N-H···O). nih.gov These interactions are significant as they lead to the formation of specific ring motifs that stabilize the crystal structure. nih.gov This inherent capacity for hydrogen bonding is a primary mode of interaction with biological macromolecules. The phenol group can act as a hydrogen bond donor, and the nitrogen atom of the amino group can act as a hydrogen bond acceptor, facilitating anchoring to receptor sites.
In addition to hydrogen bonds, the 4-chlorophenylamino group can interact with hydrophobic pockets within proteins. The chlorine substituent on the phenyl ring is an electron-withdrawing group, which influences the electronic properties and reactivity of the molecule. Molecular docking studies on closely related analogues, such as 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol derivatives, have provided further insight into these binding modes. These studies, targeting the protein tubulin, showed that analogues fit within a hydrophobic cavity, interacting with several non-polar amino acid residues. mdpi.com
The spatial arrangement of the molecule's two benzene (B151609) rings, which are twisted from each other, also plays a role in its binding capabilities. nih.gov This non-planar conformation can influence how effectively the molecule fits into the binding sites of its biological targets.
Table 1: Key Structural Features and Interaction Potential of this compound
| Structural Feature | Potential Binding Interaction | Significance in Biological Activity |
|---|---|---|
| Phenol Group (-OH) | Hydrogen Bond Donor | Anchors the molecule to biological targets through electrostatic interactions. |
| Amino Group (-NH) | Hydrogen Bond Donor/Acceptor | Contributes to stabilizing intermolecular hydrogen bonds. nih.gov |
| 4-Chlorophenyl Group | Hydrophobic Interactions | Allows for interaction with non-polar pockets in proteins. |
| Chlorine Substituent | Electron-Withdrawing Effect | Modulates the electronic density and reactivity of the aromatic ring. |
Hormonal Activity and Receptor Binding Studies (e.g., Estrogen Receptors)
Research into the hormonal activity of phenolic compounds has identified several mechanisms by which they can disrupt endocrine function. While direct binding to hormone receptors is a primary pathway, another potential route involves the modulation of steroidogenesis, leading to altered levels of endogenous hormones like estradiol (B170435) (E2) and progesterone (B1679170) (P4). nih.gov
Studies have identified a class of small chemical molecules that can increase the synthesis of both E2 and P4 in human H295R adrenocortical carcinoma cells, a validated model for steroidogenesis. nih.gov Notably, these active chemicals are often characterized by a benzene ring substituted with chlorine, an alcohol group, a methyl group, or a primary amine—a structural profile that aligns with this compound. nih.gov This suggests a potential mechanism whereby the compound could influence hormone production pathways rather than directly binding to the estrogen receptor (ER). nih.gov
Further supporting this hypothesis, research on mixtures of environmental phenols has demonstrated associations between exposure to chlorophenols and changes in reproductive hormone levels. nih.gov For instance, 2,4-dichlorophenol (B122985) has been linked to increased progesterone and decreased follicle-stimulating hormone (FSH) levels in healthy women. nih.gov These findings indicate that chlorophenols as a class can interfere with hormonal balance. nih.gov
While direct binding studies on this compound and estrogen receptors are not extensively documented in the reviewed literature, the activity of other simple phenolic compounds provides a basis for potential interaction. For example, 4-ethoxymethylphenol, a phytoestrogen, has been shown to act as an agonist for both human estrogen receptor-alpha (ERα) and estrogen receptor-beta (ERβ), activating ER-dependent gene transcription. researchgate.net This activity highlights the capacity of phenolic structures to mimic natural estrogens and interact with their receptors. researchgate.net
Table 2: Research Findings on Hormonal Activity of Related Phenolic Compounds
| Compound/Class | Observed Hormonal Activity | Potential Implication for this compound |
|---|---|---|
| Chemicals with a chlorine- and alcohol-substituted benzene ring | Increased estradiol (E2) and progesterone (P4) synthesis in H295R cells. nih.gov | The compound shares structural features with chemicals known to modulate steroidogenesis. nih.gov |
| 2,4-Dichlorophenol (2,4-DCP) | Associated with increased progesterone and decreased follicle-stimulating hormone (FSH) in women. nih.gov | Demonstrates that chlorophenols can alter reproductive hormone levels. nih.gov |
| 4-Ethoxymethylphenol | Acts as an agonist for both ERα and ERβ, stimulating ER-dependent gene transcription. researchgate.net | Provides a precedent for simple phenolic compounds acting as estrogen receptor agonists. researchgate.net |
Non Biological Applications and Industrial Significance of 2 4 Chlorophenyl Amino Methyl Phenol
Application as a Synthetic Building Block for Complex Organic Synthesis
The molecular structure of 2-{[(4-chlorophenyl)amino]methyl}phenol, which includes a reactive phenol (B47542) group, an amino group, and a chlorinated phenyl ring, makes it a valuable intermediate in the synthesis of more elaborate organic molecules. The presence of these functional groups allows for a variety of chemical modifications, enabling its integration into larger, more complex structures. The phenol's hydroxyl group and the secondary amine can participate in reactions such as etherification, esterification, and N-alkylation, while the aromatic rings can undergo further substitution reactions. This versatility makes it a key starting material for creating novel compounds with specific desired properties for various applications.
The synthesis of this compound itself typically involves the reaction of salicylaldehyde (B1680747) with 4-chloroaniline. Its structural characteristics, including the intramolecular hydrogen bonding between the phenolic hydroxyl group and the amino group, contribute to its conformational stability. nih.gov
Role in the Production of Specialty Chemicals (e.g., Dyes, Pigments)
Historically, aminophenol derivatives have been integral to the dye and pigment industry. nih.gov While specific research detailing the direct use of this compound in commercial dye and pigment production is not extensively documented in the provided results, the broader class of aminophenols and related aromatic amines are well-established precursors. epa.govtantuchemicals.com The chromophoric and auxochromic properties of the amino and phenolic groups are fundamental to creating color in organic molecules. The presence of a halogen, like chlorine, can also influence the final color and properties such as lightfastness of a dye or pigment. The general synthetic routes for many dyes and pigments involve the diazotization of an aromatic amine followed by coupling with a phenol or another aromatic compound, a process for which this compound is structurally suited.
Utility in Catalysis and Analytical Chemistry
The structural motifs within this compound lend themselves to applications in both catalysis and analytical chemistry. The presence of nitrogen and oxygen donor atoms allows the molecule to act as a ligand, forming stable complexes with various metal ions. These metal complexes can exhibit catalytic activity. For instance, related phenolic compounds have been used to create catalysts for oxidation reactions. mdpi.com
In analytical chemistry, such compounds can be utilized as reagents for the detection and quantification of metal ions. The formation of a colored complex upon reaction with a specific metal ion can be the basis for spectrophotometric analysis. The electrochemical properties of the molecule also suggest potential applications in the development of chemical sensors.
Function as a Polymer Stabilizer
Phenolic compounds are widely recognized for their antioxidant properties, which makes them effective stabilizers for polymers. nih.govtantuchemicals.com The phenolic hydroxyl group can act as a radical scavenger, interrupting the oxidative degradation processes that lead to the deterioration of polymer properties. While direct studies on this compound as a polymer stabilizer are not prevalent in the search results, the fundamental chemistry of phenols strongly supports this potential application. The addition of such stabilizers can enhance the thermal and light stability of various plastics and rubbers, extending their service life.
Investigation of Electrical Conductivity and Electrochemical Properties in Oligomeric Forms
Research into organic amino compounds has revealed their potential as phase transition dielectric materials, which are of interest for applications in memory storage. nih.gov The ability of molecules like this compound to form intermolecular hydrogen bonds can lead to the formation of ordered structures, such as one-dimensional chains. nih.gov These organized assemblies can exhibit interesting electrical properties.
The electrochemical behavior of this compound and its potential to form conductive oligomers or polymers is an area of scientific interest. The phenolic and amino groups can be electrochemically oxidized, and the resulting radical cations could potentially couple to form larger conjugated systems. The electrical conductivity of such oligomers would be influenced by the extent of conjugation and the intermolecular interactions within the material.
Future Research Directions and Translational Outlook for 2 4 Chlorophenyl Amino Methyl Phenol
Advancements in Green Synthesis Methodologies
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on 2-{[(4-Chlorophenyl)amino]methyl}phenol should prioritize the adoption of green chemistry principles.
Current synthetic approaches can be improved by exploring novel catalytic systems and reaction media. A significant advancement would be the development of methods using recyclable catalysts, such as activated carbon and ferric trichloride, which have proven effective in the synthesis of related aminophenols, offering high yields and purity while reducing environmental pollution. google.com The use of aqueous media, as highlighted in green chemistry reviews, presents an opportunity to replace volatile organic solvents, thereby improving the safety and environmental profile of the synthesis. nih.gov
Furthermore, innovative energy sources like photocatalysis could offer sustainable alternatives. Organophotoredox catalysis, for instance, has been successfully employed for complex molecular transformations on similar phenolic structures, suggesting its applicability for creating or modifying the title compound under mild conditions. acs.org Another promising direction is the exploration of bio-privileged building blocks derived from waste biomass, which could serve as sustainable starting materials for the synthesis. nih.gov
Table 1: Potential Green Synthesis Strategies
| Strategy | Rationale & Potential Benefits |
|---|---|
| Recyclable Catalysis | Utilizes catalysts like activated carbon/FeCl₃ that can be recovered and reused, minimizing waste and production costs. google.com |
| Aqueous Media | Replaces hazardous organic solvents with water, enhancing safety and reducing environmental impact. nih.gov |
| Photoredox Catalysis | Employs light energy to drive reactions, allowing for mild reaction conditions and novel chemical transformations. acs.org |
| Bio-based Feedstocks | Uses starting materials derived from renewable biomass, reducing reliance on fossil fuels. nih.gov |
Rational Design of Next-Generation Derivatives with Enhanced Potency and Specificity
The chemical scaffold of this compound—featuring a phenol (B47542), a secondary amine, and a halogenated aromatic ring—is ripe for modification through rational design to create new molecules with tailored properties. The principles of structure-activity relationship (SAR) studies, which have been pivotal in drug discovery, can guide the synthesis of next-generation derivatives. acs.org
Future work should involve the systematic modification of each key functional group. For example, the 4-chloro substituent on the phenyl ring can be replaced with other functional groups (e.g., fluoro, cyano, or methoxy (B1213986) groups) to fine-tune the molecule's electronic properties, lipophilicity, and potential interactions with biological targets. acs.org Established synthetic methods like the Suzuki or Sonogashira cross-coupling reactions provide a robust platform for introducing a wide array of chemical diversity to the aromatic rings. acs.org
Additionally, the aminomethyl linker could be altered to introduce conformational rigidity or different steric profiles. The synthesis of related Schiff base (imine) analogues and their subsequent coordination with metal ions presents another avenue for creating derivatives with unique electronic and photophysical properties. researchgate.netresearchgate.net
Table 2: Proposed Sites for Molecular Modification and Rationale
| Modification Site | Proposed Changes | Rationale |
|---|---|---|
| Chlorophenyl Ring | Replace chlorine with other halogens, alkyl, or cyano groups. | Modulate electronic properties and binding affinity. acs.org |
| Phenolic Ring | Introduce additional substituents (e.g., methyl, methoxy). | Alter solubility, antioxidant potential, and steric hindrance. |
| Amino Group | Alkylation or acylation to form tertiary amines or amides. | Change hydrogen bonding capacity and basicity. |
Comprehensive Elucidation of Molecular Mechanisms of Action
While the synthesis and structure of this compound are established, its biological activities and molecular mechanisms remain largely unexplored. Future research must focus on a comprehensive biological evaluation to uncover its potential therapeutic applications.
Given its structure as a phenolic amine, a logical starting point is the investigation of its antioxidant properties. A study on structurally related aminomethyl derivatives of 4-methyl-2-prenylphenol demonstrated their potential as antioxidants and inhibitors of oxidative hemolysis. nih.gov Similar in vitro assays, such as radical-scavenging and lipid peroxidation tests, should be conducted on the title compound and its derivatives. nih.gov
Furthermore, many Schiff bases and related compounds containing the chlorophenyl moiety have shown antimicrobial activity. researchgate.net Therefore, screening this compound and its derivatives against a panel of bacterial and fungal pathogens is a worthwhile endeavor. To understand its mechanism at a molecular level, studies aimed at identifying specific protein targets through techniques like proteomics and thermal shift assays are essential.
Table 3: Proposed Studies for Elucidating Biological Mechanisms
| Research Area | Experimental Approach | Objective |
|---|---|---|
| Antioxidant Activity | DPPH radical scavenging assay, lipid peroxidation inhibition assay. | Quantify the capacity to neutralize free radicals and protect against oxidative stress. nih.gov |
| Antimicrobial Screening | Minimum Inhibitory Concentration (MIC) assays against bacteria and fungi. | Determine potential as an anti-infective agent. researchgate.net |
| Target Identification | Affinity chromatography, cellular thermal shift assay (CETSA). | Isolate and identify specific protein binding partners. |
| Cellular Pathway Analysis | Western blotting, reporter gene assays. | Investigate effects on specific intracellular signaling pathways. |
Exploration of Novel Applications in Advanced Materials Science
The molecular structure of this compound holds promise for applications beyond biology, particularly in the field of materials science. Research literature indicates that organic amino compounds are of interest for their potential use as phase transition dielectric materials in memory storage devices. nih.gov This provides a compelling reason to investigate the dielectric and thermal properties of the title compound.
The published crystal structure reveals that intermolecular hydrogen bonds between the hydroxyl and amino groups link the molecules into one-dimensional chains. nih.gov This self-assembly behavior is a key feature that can be exploited in crystal engineering to design new materials with specific architectures and functionalities. The presence of nitrogen and oxygen donor atoms also makes the compound an excellent candidate to act as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting catalytic, magnetic, or photoluminescent properties.
Future research should focus on a detailed characterization of its solid-state properties and its behavior as a building block for more complex supramolecular structures.
Table 4: Potential Applications in Materials Science
| Application Area | Property to Investigate | Rationale |
|---|---|---|
| Dielectric Materials | Dielectric constant, phase transition temperature. | Potential use in electronic components like capacitors or memory devices. nih.gov |
| Crystal Engineering | Self-assembly and hydrogen bonding patterns. | Design of functional crystalline materials with tailored network structures. nih.gov |
| Coordination Polymers/MOFs | Ligand binding with various metal ions. | Creation of new materials with catalytic, sensing, or gas storage capabilities. researchgate.net |
| Polymer Science | Use as a monomer or additive. | Development of new polymers with enhanced thermal stability or specific functionalities. |
Integration of Advanced Computational Methods for Predictive Modeling and Drug Discovery
Computational chemistry offers powerful tools to accelerate research and guide experimental work. For this compound, integrating advanced computational methods can provide deep insights into its properties and interactions, saving both time and resources.
Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, orbital energies, and vibrational frequencies, which can help interpret experimental spectroscopic data and predict its reactivity. acs.org The existing single-crystal X-ray diffraction data provides an excellent reference for validating and calibrating these computational models. nih.gov
Once potential biological targets are identified, molecular docking simulations can predict the binding mode and affinity of the compound and its derivatives within the target's active site. This is a crucial step in rational drug design. acs.org If a series of derivatives are synthesized and their activity is measured, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models can then predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. Finally, molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its stability when interacting with proteins or when forming condensed-phase materials.
Table 5: Application of Computational Methods
| Computational Method | Specific Application | Research Objective |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure, reactivity descriptors, and spectroscopic properties. | Understand fundamental chemical properties and guide derivative design. acs.org |
| Molecular Docking | Predict binding poses and affinities to biological targets. | Prioritize compounds for biological testing and elucidate mechanism of action. |
| Quantitative Structure-Activity Relationship (QSAR) | Build predictive models based on derivative activity data. | Design new derivatives with enhanced potency. |
| Molecular Dynamics (MD) Simulation | Simulate molecular motion and interactions over time. | Analyze conformational stability and binding dynamics with targets or in materials. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
